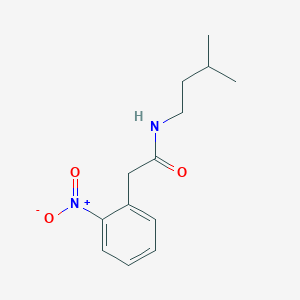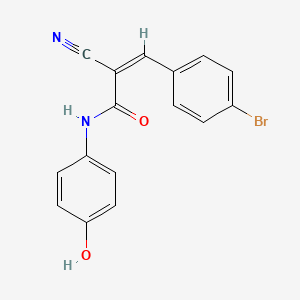
N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine, also known as DETTA, is a chemical compound that has shown promising results in scientific research. DETTA is a triazine-based compound that has been synthesized and studied for its potential as an anticancer agent. In
Mecanismo De Acción
The mechanism of action of N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to induce DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and is well-tolerated in animals. It has been found to have no significant effects on body weight, organ weight, or hematological parameters. In addition, this compound has been found to have low toxicity in normal human cells, suggesting that it may have a favorable safety profile for human use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine is its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cells, making it a potential candidate for further research and development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine. One area of research could focus on improving the solubility of this compound, making it easier to administer in vivo. Another area of research could focus on identifying the specific enzymes that are inhibited by this compound, which could provide insights into its mechanism of action. Additionally, further studies could be conducted to investigate the potential of this compound as an antiviral and antibacterial agent.
Métodos De Síntesis
N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine can be synthesized through a multistep process involving the reaction of various reagents. The synthesis of this compound has been reported in multiple research papers. One of the commonly used methods for synthesizing this compound involves the reaction of 2,4,6-trichloro-1,3,5-triazine with diethylamine and 4H-1,2,4-triazole-3,5-diamine in the presence of a base. The reaction mixture is then heated and stirred to obtain the final product.
Aplicaciones Científicas De Investigación
N~2~,N~4~-diethyl-N~6~-4H-1,2,4-triazol-4-yl-1,3,5-triazine-2,4,6-triamine has been extensively studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, this compound has also been studied for its potential as an antiviral and antibacterial agent.
Propiedades
IUPAC Name |
4-N,6-N-diethyl-2-N-(1,2,4-triazol-4-yl)-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N9/c1-3-10-7-14-8(11-4-2)16-9(15-7)17-18-5-12-13-6-18/h5-6H,3-4H2,1-2H3,(H3,10,11,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCIOOAXBOXUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NN2C=NN=C2)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5-[(4-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5767677.png)
![{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5767681.png)
![2-chloro-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5767704.png)


![2-[(4-fluorobenzyl)thio]pyrimidine](/img/structure/B5767737.png)
![N-(2,6-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5767741.png)





![2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B5767786.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5767787.png)